2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE
Beschreibung
Eigenschaften
IUPAC Name |
2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4OS/c1-4-30-14-12-25(13-15-30)28-23(19-8-10-20(26)11-9-19)24(29-25)32-16-22(31)27-21-7-5-6-17(2)18(21)3/h5-11H,4,12-16H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZMIJJUJINISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC(=C3C)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE involves multiple steps, including cyclization and sulfonation reactions. One common synthetic route involves the cyclization of a precursor compound under specific conditions to form the triazaspiro ring system.
This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .
Analyse Chemischer Reaktionen
2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound’s triazaspiro ring system allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations:
Spirocyclic Core Variations: The 1,4,8-triazaspiro[4.5]deca-1,3-diene core in the target compound introduces three nitrogen atoms, which may enhance hydrogen-bonding interactions compared to simpler spiro systems (e.g., Analog A’s diazaspiro core). This could improve binding affinity in enzyme targets like kinases or proteases .
Substituent Effects :
- The 4-chlorophenyl group in the target compound is a common pharmacophore in drug design, often contributing to hydrophobic interactions and metabolic stability. Analog A’s dichlorophenyl group might increase potency but also toxicity risks .
- The ethyl substituent on the triazaspiro core may balance lipophilicity and steric hindrance, whereas Analog B’s propyl group could overly increase hydrophobicity, reducing solubility .
Sulfur-Containing Moieties :
- The sulfanyl-acetamide side chain in the target compound could facilitate disulfide bond formation or metal chelation, a feature absent in Analog C. This might expand its utility in targeting metalloenzymes or redox-sensitive pathways .
Methodological Considerations for Structural Analysis
The evidence highlights the use of SHELXL (a crystallographic refinement tool) for small-molecule structure determination . Comparatively, Analog B’s thioether group and Analog C’s acetyl moiety might require less rigorous refinement due to their simpler geometries .
Biologische Aktivität
The compound 2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiror[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of triazole derivatives, characterized by the presence of a triazole ring fused with a spirocyclic structure. The presence of various functional groups such as chlorophenyl and dimethylphenyl moieties enhances its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiror[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide exhibit significant antimicrobial properties. For example:
- In vitro studies have shown that triazole derivatives possess activity against various bacterial strains including Salmonella typhi and Bacillus subtilis, with varying degrees of effectiveness depending on the specific structural modifications made to the compounds .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes related to various diseases:
- Acetylcholinesterase (AChE) : Several triazole-based compounds have demonstrated potent AChE inhibitory activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s .
- Urease Inhibition : Compounds with similar structures have also shown strong urease inhibition, which can be beneficial in treating conditions like kidney stones and certain infections .
The biological activities of this compound can be attributed to several mechanisms:
- Binding Affinity : The structural components allow for effective binding to target proteins or enzymes, thereby modulating their activity.
- Molecular Interactions : Docking studies reveal that the compound can interact favorably with amino acid residues in target enzymes, enhancing its inhibitory effects .
Synthesis and Biological Testing
A series of experiments have been conducted to synthesize and evaluate the biological activity of related compounds. For instance:
- Synthesis Methodology : The synthesis typically involves multi-step reactions including acylation and cyclization processes to yield the desired triazole derivatives .
- Biological Testing : Compounds derived from similar scaffolds were screened against various pathogens and enzyme targets. Results indicated that modifications in the phenyl groups significantly influence antimicrobial potency and enzyme inhibition .
Data Summary
| Property | Value/Observation |
|---|---|
| Antimicrobial Activity | Moderate to strong against specific strains |
| AChE Inhibition | Significant inhibition observed |
| Urease Inhibition | Strong inhibitory effects noted |
| Structure Complexity | Spirocyclic triazole derivative |
Q & A
Q. Advanced
- Factorial design : Systematically vary factors (e.g., temperature, catalyst ratio, reaction time) to identify synergistic effects. For example, a 2 factorial design can optimize palladium catalyst loading, solvent polarity, and pH .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables to predict optimal conditions. This is critical for scaling up without compromising purity .
- Robustness testing : Evaluate parameter ranges (e.g., ±5% solvent volume) to ensure reproducibility under minor deviations .
How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced
- Dose-response reassessment : Validate activity across multiple concentrations (e.g., IC curves) to rule out false positives/negatives .
- Target specificity profiling : Use kinase panels or receptor binding assays to confirm selectivity. For example, discrepancies in enzyme inhibition may arise from off-target interactions .
- Meta-analysis : Cross-reference data with structurally similar analogs (e.g., bromophenyl or fluorophenyl derivatives) to identify substituent-dependent trends .
What methodologies establish structure-activity relationships (SAR) for this compound and its analogs?
Q. Advanced
- Analog synthesis : Prepare derivatives with systematic substituent variations (e.g., halogen exchange, alkyl chain length) .
- Biological assays : Compare activity metrics (e.g., binding affinity, IC) across analogs. For instance, replacing 4-chlorophenyl with bromophenyl may enhance lipophilicity but reduce solubility .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and correlate with experimental data. QSAR models quantify contributions of substituent electronic/steric properties .
What computational approaches predict the mechanism of action for this compound?
Q. Advanced
- Molecular dynamics (MD) simulations : Simulate interactions with biological targets (e.g., enzymes) to identify stable binding conformations .
- Pharmacophore mapping : Define essential features (e.g., hydrogen bond donors, aromatic rings) using tools like Schrödinger’s Phase .
- In silico ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks, guiding prioritization of in vitro studies .
How can target engagement and biological interactions be validated experimentally?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to purified targets .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein stability shifts post-treatment .
- Knockout/knockdown models : Use CRISPR/Cas9 to ablate putative targets and assess activity loss, confirming specificity .
How does this compound compare to its structural analogs in terms of stability and reactivity?
Q. Advanced
- Degradation studies : Compare hydrolysis rates under physiological conditions (pH 7.4, 37°C). The ethyl group in the triazaspiro core may enhance metabolic stability vs. methyl analogs .
- Oxidative stability : Evaluate sulfanyl group oxidation to sulfoxides/sulfones using HO; electron-withdrawing substituents (e.g., Cl) may reduce reactivity .
- Comparative crystallography : Overlay crystal structures of analogs to identify conformational rigidity differences impacting binding .
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